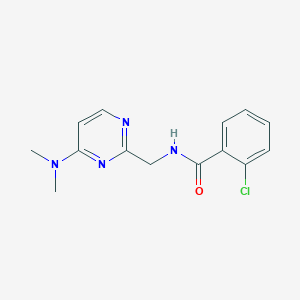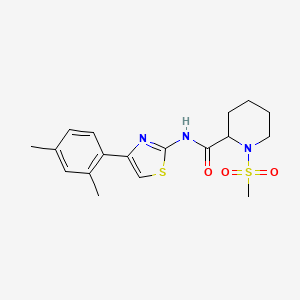
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine, also known as MP-10, is a synthetic compound that belongs to the amphetamine class of drugs. It has been studied for its potential use as a treatment for various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mecanismo De Acción
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. The drug binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and leading to their accumulation in the synaptic cleft. This results in increased activation of the postsynaptic receptors and enhanced signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine are similar to those of other amphetamine-class drugs. The drug increases heart rate, blood pressure, and body temperature, and can also cause euphoria, increased alertness, and improved cognitive function. However, prolonged use of the drug can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity through chromatography. The drug is also potent and has a long half-life, which makes it suitable for in vivo studies. However, the drug's potential for abuse and addiction can be a limitation, and researchers must take precautions to ensure the safety of their subjects.
Direcciones Futuras
There are several future directions for research on (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine. One area of interest is the drug's potential use as a treatment for other neurological disorders, such as depression and anxiety. Researchers are also investigating the drug's mechanism of action at the molecular level, with the goal of identifying new targets for drug development. Additionally, studies are being conducted to determine the long-term effects of the drug on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine involves several steps, including the condensation of 2-methyl-3-pyridinecarboxaldehyde with nitromethane, reduction of the resulting nitrostyrene with sodium borohydride, and reductive amination with 2-propanone. The final product is obtained after purification through chromatography.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has been studied for its potential use as a treatment for ADHD, narcolepsy, and other neurological disorders. Researchers have found that the drug increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating attention, motivation, and mood.
Propiedades
IUPAC Name |
(2S)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(5-11)3-10-4-9(2)6-12-7-10/h4,6-8H,3,5,11H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWXKYDXAHHAH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2938806.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)

![3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B2938813.png)



![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)